[3-[(2-bromo-4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
Description
[3-[(2-bromo-4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated aromatic ring, a carbamoylamino group, and a diethylcarbamodithioate moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
[3-[(2-bromo-4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2S2/c1-4-20(5-2)16(23)24-9-8-14(21)19-15(22)18-13-7-6-11(3)10-12(13)17/h6-7,10H,4-5,8-9H2,1-3H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVPVEGBXAALQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=C(C=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-bromo-4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate typically involves multiple steps, starting with the bromination of a methylphenyl compound. This is followed by the introduction of a carbamoylamino group through a reaction with an appropriate amine. The final step involves the formation of the diethylcarbamodithioate moiety, which can be achieved through a reaction with diethylamine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-[(2-bromo-4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-[(2-bromo-4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [3-[(2-bromo-4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The brominated aromatic ring can engage in π-π interactions, while the carbamoylamino and diethylcarbamodithioate groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological molecules and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different substituents, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another complex organic compound with industrial applications.
Uniqueness
What sets [3-[(2-bromo-4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate apart is its combination of a brominated aromatic ring with a carbamoylamino and diethylcarbamodithioate moiety. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
